4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is a complex organic compound known for its versatile applications in scientific research and industry. This compound features a unique pyrazolopyridinone core, which contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride typically involves multi-step organic reactions. Initial steps often include cyclization reactions to form the pyrazolopyridinone ring structure. This might involve intermediates such as hydrazines and ketones, with catalysts and reaction conditions carefully optimized for high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods emphasize maintaining stringent reaction conditions to ensure consistency and quality. Automation and controlled environments are essential to manage the synthesis of complex organic molecules like this one.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride undergoes a variety of chemical reactions, including:
Oxidation: : This reaction can modify the core structure, adding oxygen-containing functional groups.
Reduction: : Useful for altering the oxidation state, typically under conditions involving reducing agents such as lithium aluminum hydride.
Substitution: : Common reagents like halogens can introduce different functional groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are often employed. Reaction conditions typically include solvent choices like ethanol or acetonitrile and temperatures ranging from ambient to slightly elevated, depending on the desired outcome.
Major Products Formed
The products vary based on the reaction type. Oxidation might produce hydroxylated derivatives, while reduction could yield simpler hydrogenated compounds. Substitution reactions often lead to halogenated or alkylated derivatives, expanding the compound's utility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for more complex molecules, aiding in the synthesis of novel materials and catalysts.
Biology
Biologically, it has been studied for its potential as a pharmacophore—a part of a molecular structure responsible for a particular biological interaction—in drug design and development.
Medicine
In medicine, 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride is explored for its therapeutic properties, including potential anti-inflammatory and anticancer activities.
Industry
In industrial applications, it is used in the production of specialty chemicals and advanced materials, leveraging its robust chemical framework.
Mechanism of Action
This compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The pyrazolopyridinone core can inhibit or activate pathways, influencing biological processes. Its precise mechanism often involves binding to active sites, altering protein functions, or modulating signal transduction pathways.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride stands out due to its unique ring structure and versatile reactivity. Comparable compounds include:
1H-Pyrazolopyridines: : Similar core but different substitution patterns.
Hydroxyquinolines: : Another class with diverse biological activities.
Benzodiazepines: : Structurally different but sometimes functionally analogous in medicinal chemistry.
The unique combination of the pyrazolo and pyridinone structures in this compound enhances its chemical reactivity and biological interactions, distinguishing it from its peers.
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Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSXYXCJQKNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718483 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-91-6 | |
Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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